N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide
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Overview
Description
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a heterocyclic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Chemical Reactions Analysis
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer treatment.
Mepacrine: Another antimalarial agent.
These compounds share a similar quinoline core structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
714252-84-3 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-8-4-5-12-10(6-8)7-11-13(15-9(2)19)17-18(3)14(11)16-12/h4-7H,1-3H3,(H,15,17,19) |
InChI Key |
TZOWCMSWQPGHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C)C |
solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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